

2-Methylpentanoate structural isomers and their characteristics

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Compound of Interest

Compound Name: 2-Methylpentanoate

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An In-depth Technical Guide to the Structural Isomers of Methyl Pentanoate (C₆H₁₂O₂)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of methyl pentanoate, which all share the molecular formula C₆H₁₂O₂. The document details their physicochemical characteristics, spectroscopic data, and synthesis and analysis protocols.

Introduction to C₆H₁₂O₂ Ester Isomers

Esters with the molecular formula C₆H₁₂O₂ are a diverse group of compounds, many of which are known for their characteristic fruity odors. They find applications as flavoring agents, fragrances, and solvents. Understanding the distinct properties of each isomer is crucial for their effective application in research and industry. This guide focuses on the structural isomers of methyl pentanoate, including branched-chain variations of the pentanoate group and isomers with different arrangements of the ester functional group.

The primary isomers covered in this guide are:

- Methyl pentanoate
- Methyl 3-methylpentanoate
- Methyl 4-methylpentanoate

- Ethyl butanoate
- Propyl propanoate
- Isopropyl propanoate
- n-Butyl acetate
- Isobutyl acetate
- sec-Butyl acetate
- tert-Butyl acetate

Physicochemical Properties

The structural variations among these isomers lead to differences in their physical properties, such as boiling point, melting point, density, and solubility. These properties are summarized in the table below for easy comparison.

Isomer	Structure	Boiling Point (°C)	Melting Point (°C)	Density (g/mL at 20°C)	Solubility in Water
Methyl pentanoate	CH ₃ (CH ₂) ₃ COOCH ₃	127-128	-91	0.884	Slightly soluble
Methyl 3-methylpentanoate	CH ₃ CH ₂ CH(CH ₃)CH ₂ COOCH ₃	135-136	-	0.880	Sparingly soluble
Methyl 4-methylpentanoate	(CH ₃) ₂ CH(C ₂ H ₅)COOCH ₃	135	-	0.888	Insoluble
Ethyl butanoate	CH ₃ (CH ₂) ₂ COOCH ₂ CH ₃	120-121	-93	0.879	Slightly soluble
Propyl propanoate	CH ₃ CH ₂ COOCH ₂ CH ₂ CH ₃	122-124	-76	0.881	Slightly soluble[1]
Isopropyl propanoate	CH ₃ CH ₂ COOCH(CH ₃) ₂	108-111	-73	0.868	Slightly soluble
n-Butyl acetate	CH ₃ COOCH ₂ (CH ₂) ₂ CH ₃	126	-78	0.882	Slightly soluble
Isobutyl acetate	CH ₃ COOCH ₂ CH(CH ₃) ₂	118	-99	0.875	Slightly soluble
sec-Butyl acetate	CH ₃ COOCH(CH ₃)CH ₂ CH ₃	112-113	-99	0.872	Slightly soluble
tert-Butyl acetate	CH ₃ COOC(CH ₃) ₃	97-98	-	0.866	Insoluble

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of these isomers. This section provides key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

NMR Spectroscopy

Proton (^1H) and Carbon-13 (^{13}C) NMR data are critical for elucidating the structures of the $\text{C}_6\text{H}_{12}\text{O}_2$ isomers. The chemical shifts (δ) are given in parts per million (ppm) relative to tetramethylsilane (TMS).

Isomer	¹ H NMR Data (δ , multiplicity, integration, assignment)	¹³ C NMR Data (δ , assignment)
Methyl pentanoate	3.66 (s, 3H, -OCH ₃), 2.30 (t, 2H, -CH ₂ COO-), 1.62 (quint, 2H, -CH ₂ CH ₂ COO-), 1.35 (sext, 2H, CH ₃ CH ₂ -), 0.91 (t, 3H, CH ₃ CH ₂ -)	174.3 (C=O), 51.4 (-OCH ₃), 34.0 (-CH ₂ COO-), 26.9 (-CH ₂ CH ₂ COO-), 22.3 (CH ₃ CH ₂), 13.7 (CH ₃ CH ₂)
Methyl 3-methylpentanoate	3.66 (s, 3H, -OCH ₃), 2.25 (d, 2H, -CH ₂ COO-), 2.00 (m, 1H, -CH(CH ₃)-), 1.39 (m, 2H, -CH ₂ CH ₃), 0.93 (d, 3H, -CH(CH ₃)-), 0.90 (t, 3H, -CH ₂ CH ₃)	173.8 (C=O), 51.4 (-OCH ₃), 41.5 (-CH ₂ COO-), 31.8 (-CH(CH ₃)-), 29.2 (-CH ₂ CH ₃), 19.3 (-CH(CH ₃)-), 11.4 (-CH ₂ CH ₃)
Methyl 4-methylpentanoate	3.66 (s, 3H, -OCH ₃), 2.31 (t, 2H, -CH ₂ COO-), 1.54 (m, 1H, -CH(CH ₃) ₂), 1.20 (q, 2H, -CH ₂ CH ₂ COO-), 0.88 (d, 6H, -CH(CH ₃) ₂)	174.4 (C=O), 51.5 (-OCH ₃), 34.5 (-CH ₂ COO-), 33.7 (-CH ₂ CH ₂ COO-), 27.8 (-CH(CH ₃) ₂), 22.4 (-CH(CH ₃) ₂)
Ethyl butanoate	4.12 (q, 2H, -OCH ₂ CH ₃), 2.28 (t, 2H, -CH ₂ COO-), 1.65 (sext, 2H, -CH ₂ CH ₂ COO-), 1.25 (t, 3H, -OCH ₂ CH ₃), 0.95 (t, 3H, CH ₃ CH ₂ -)	173.8 (C=O), 60.1 (-OCH ₂ CH ₃), 36.2 (-CH ₂ COO-), 18.5 (-CH ₂ CH ₂ COO-), 14.2 (-OCH ₂ CH ₃), 13.7 (CH ₃ CH ₂)- [2]
Propyl propanoate	4.02 (t, 2H, -OCH ₂ -), 2.31 (q, 2H, -COCH ₂ -), 1.66 (m, 2H, -OCH ₂ CH ₂ -), 1.15 (t, 3H, -COCH ₂ CH ₃), 0.94 (t, 3H, -CH ₂ CH ₃)	174.6 (C=O), 66.1 (-OCH ₂ -), 27.7 (-COCH ₂ -), 22.1 (-OCH ₂ CH ₂ -), 10.4 (-CH ₂ CH ₃), 9.1 (-COCH ₂ CH ₃)
Isopropyl propanoate	4.99 (sept, 1H, -OCH-), 2.30 (q, 2H, -COCH ₂ -), 1.22 (d, 6H, -CH(CH ₃) ₂), 1.14 (t, 3H, -COCH ₂ CH ₃)	174.1 (C=O), 67.2 (-OCH-), 27.9 (-COCH ₂ -), 21.9 (-CH(CH ₃) ₂), 9.1 (-COCH ₂ CH ₃) [3]

n-Butyl acetate	4.05 (t, 2H, -OCH2-), 2.04 (s, 3H, CH3CO-), 1.62 (m, 2H, -OCH2CH2-), 1.38 (m, 2H, -CH2CH2CH3), 0.93 (t, 3H, -CH2CH3)	171.1 (C=O), 64.4 (-OCH2-), 30.7 (-OCH2CH2-), 20.9 (CH3CO-), 19.1 (-CH2CH2CH3), 13.7 (-CH2CH3)[4]
Isobutyl acetate	3.84 (d, 2H, -OCH2-), 2.05 (s, 3H, CH3CO-), 1.93 (m, 1H, -CH(CH3)2), 0.93 (d, 6H, -CH(CH3)2)	171.2 (C=O), 70.8 (-OCH2-), 27.8 (-CH(CH3)2), 20.9 (CH3CO-), 19.1 (-CH(CH3)2)
sec-Butyl acetate	4.83 (sex, 1H, -OCH-), 2.05 (s, 3H, CH3CO-), 1.58 (m, 2H, -CH2CH3), 1.21 (d, 3H, -OCH(CH3)-), 0.89 (t, 3H, -CH2CH3)	171.0 (C=O), 72.3 (-OCH-), 28.8 (-CH2CH3), 21.3 (CH3CO-), 19.7 (-OCH(CH3)-), 9.8 (-CH2CH3)[3]
tert-Butyl acetate	1.96 (s, 3H, CH3CO-), 1.45 (s, 9H, -C(CH3)3)	170.6 (C=O), 80.3 (-OC(CH3)3), 28.6 (-C(CH3)3), 22.2 (CH3CO-)[5]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers, which are useful for their identification.

Isomer	Key Mass-to-Charge Ratios (m/z)
Methyl pentanoate	116 (M+), 85, 74 (base peak), 57, 43[6]
Methyl 3-methylpentanoate	116 (M+), 101, 88, 74, 59, 43
Methyl 4-methylpentanoate	116 (M+), 101, 87, 74, 57, 43
Ethyl butanoate	116 (M+), 88, 71, 60, 43 (base peak)
Propyl propanoate	116 (M+), 87, 75, 57 (base peak), 43
Isopropyl propanoate	116 (M+), 101, 75, 57, 43 (base peak)
n-Butyl acetate	116 (M+), 73, 61, 56, 43 (base peak)
Isobutyl acetate	116 (M+), 73, 61, 56, 43 (base peak)
sec-Butyl acetate	116 (M+), 87, 73, 56, 43 (base peak)
tert-Butyl acetate	116 (M+), 101, 57 (base peak), 43, 41

Experimental Protocols

This section details common laboratory procedures for the synthesis and analysis of C₆H₁₂O₂ ester isomers.

Synthesis Protocols

This is a common method for synthesizing esters from a carboxylic acid and an alcohol using an acid catalyst.[7][8][9][10][11][12]

- Materials:
 - Carboxylic acid (e.g., pentanoic acid)
 - Alcohol (e.g., methanol)
 - Concentrated sulfuric acid (catalyst)
 - Sodium bicarbonate solution (for neutralization)

- Anhydrous sodium sulfate (drying agent)
- Organic solvent (e.g., diethyl ether or ethyl acetate)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.
- Procedure:
 - Combine the carboxylic acid and an excess of the alcohol in a round-bottom flask.
 - Slowly add a catalytic amount of concentrated sulfuric acid.
 - Heat the mixture to reflux for 1-2 hours.
 - Cool the reaction mixture and transfer it to a separatory funnel containing water.
 - Extract the ester with an organic solvent.
 - Wash the organic layer with sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Remove the solvent by rotary evaporation.
 - Purify the ester by distillation.

This method is suitable for alcohols and phenols and is generally faster and irreversible compared to Fischer esterification.[\[13\]](#)[\[14\]](#)

- Materials:
 - Acyl chloride (e.g., pentanoyl chloride)
 - Alcohol (e.g., methanol)
 - Pyridine or triethylamine (to neutralize HCl)

- Anhydrous organic solvent (e.g., dichloromethane or THF)
- Round-bottom flask, dropping funnel, magnetic stirrer.
- Procedure:
 - Dissolve the alcohol and pyridine in an anhydrous organic solvent in a round-bottom flask, and cool in an ice bath.
 - Slowly add the acyl chloride to the solution with stirring.
 - Allow the reaction to proceed at room temperature for several hours.
 - Filter the mixture to remove the pyridinium hydrochloride salt.
 - Wash the filtrate with dilute HCl, water, and brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Remove the solvent by rotary evaporation to obtain the crude ester, which can be further purified by distillation.

Analytical Protocols

GC-MS is a powerful technique for separating and identifying the different isomers in a mixture.

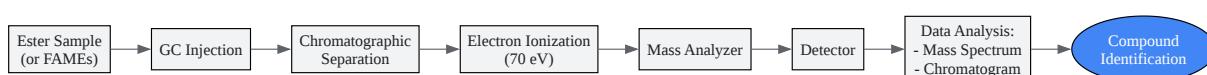
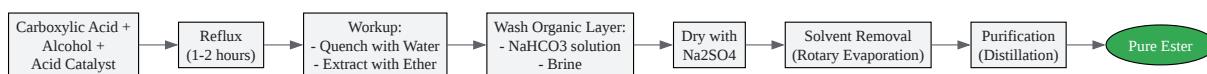
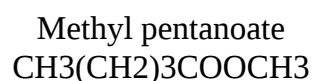
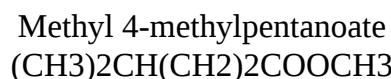
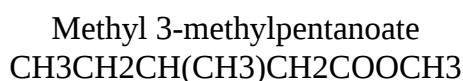
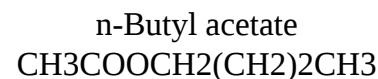
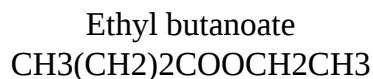
- Sample Preparation:
 - Dilute the ester sample in a suitable solvent (e.g., hexane or dichloromethane).
 - For analysis of fatty acids from a biological matrix, a derivatization step to form methyl esters (FAMEs) is required. This is typically done by transesterification with methanolic HCl or BF3/methanol.
- GC-MS Parameters (Typical):
 - Column: A polar capillary column (e.g., DB-WAX or FFAP) is suitable for separating these isomers.

- Injector Temperature: 250 °C
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 35-300.

Visualizations

Molecular Structures

The following diagrams illustrate the structures of the C₆H₁₂O₂ ester isomers.



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